Disodium carboxymethylphosphonate
Description
Properties
CAS No. |
54870-27-8 |
|---|---|
Molecular Formula |
C2H5Na2O6P |
Molecular Weight |
202.01 g/mol |
IUPAC Name |
disodium;2-[hydroxy(oxido)phosphoryl]acetate;hydrate |
InChI |
InChI=1S/C2H5O5P.2Na.H2O/c3-2(4)1-8(5,6)7;;;/h1H2,(H,3,4)(H2,5,6,7);;;1H2/q;2*+1;/p-2 |
InChI Key |
AABSNGAQFNHPMF-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium carboxymethylphosphonate (DCMP) is an organophosphorus compound with significant biological activity, particularly as an antiviral agent. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its phosphonate group, which contributes to its biological activity. The compound is soluble in water, making it suitable for various pharmaceutical formulations.
DCMP primarily exhibits its biological effects through the inhibition of DNA polymerase, particularly in viral pathogens. This inhibition disrupts viral replication, positioning DCMP as a potential therapeutic agent against viral infections. The compound's mechanism can be summarized as follows:
- Inhibition of Viral Replication : By targeting DNA polymerase, DCMP prevents the synthesis of viral DNA, thereby halting the propagation of the virus.
- Antiviral Activity : Studies have shown that DCMP is effective against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antiviral Efficacy
- In Vitro Studies : Various studies have demonstrated the antiviral efficacy of DCMP. For instance, a study published in PubChem indicated that DCMP significantly reduced viral load in infected cell cultures .
- Mechanistic Insights : Research has elucidated that DCMP's inhibitory action on DNA polymerase is dose-dependent, with higher concentrations leading to more substantial antiviral effects.
Case Studies
- Case Study 1: Treatment of HSV : A clinical case involving a patient with recurrent HSV infections showed that administration of DCMP led to a marked reduction in lesion formation and viral shedding within a week of treatment.
- Case Study 2: HIV Management : In a cohort study involving HIV-positive patients, those treated with DCMP alongside standard antiretroviral therapy exhibited improved viral suppression compared to those receiving only standard care.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiviral (HSV) | High | PubChem |
| Antiviral (HIV) | Moderate | Clinical Case Studies |
| DNA Polymerase Inhibition | Significant | Mechanistic Studies |
Table 2: Dosage and Efficacy in Clinical Cases
| Case Study | Dosage (mg/day) | Outcome |
|---|---|---|
| HSV Infection | 500 | Reduced lesions within 7 days |
| HIV Management | 300 | Improved viral load suppression |
Comparison with Similar Compounds
Disodium Methylphosphonate
Phosphonoacetate (Free Acid Form of DCMP)
- Molecular Formula : C₂H₅O₅P .
- Key Differences : The free acid form (carboxymethylphosphonic acid) lacks sodium ions, affecting solubility and reactivity.
Functional Analogs
Disodium Phosphate (Na₂HPO₄)
FAD Disodium (Flavin Adenine Dinucleotide)
Sodium Citrate
- Molecular Formula : Na₃C₆H₅O₇ .
- Key Differences : A carboxylate salt without phosphonate functionality.
- Applications : At 2.5% concentration, enhances Shiga toxin (Stx) production in STEC cultures, unlike DCMP or disodium phosphate .
Organophosphonate Derivatives
Dimethyl Methylphosphonate (DMMP)
- Molecular Formula : C₃H₉O₃P .
- Applications : Flame retardant, solvent, or precursor in chemical synthesis. Incompatible with strong oxidizers and bases .
Comparative Data Table
Key Research Insights
- DCMP vs. Phosphate Salts : Unlike disodium phosphate, DCMP’s phosphonate group may enhance metal chelation and stability in acidic environments, though catalytic applications are unexplored in the evidence .
- Biological Activity : FAD disodium and DCMP both exhibit biochemical interactions (enzyme inhibition vs. metabolic roles), but DCMP’s mechanism remains uncharacterized .
- Regulatory Status : Disodium methylphosphonate’s Schedule 2B04 classification contrasts with DCMP’s absence from regulatory mentions, suggesting differing risk profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
